Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Property Prediction Drug Design

This pyrazolo[1,5-a]pyridine scaffold is a privileged structure in kinase inhibitor design, specifically claimed in patented RET kinase inhibitor chemotypes. The 4-methoxy and 3-ethyl carboxylate substitution pattern is functionally critical—even minor changes (e.g., swapping to methyl ester, CAS 1060724-61-9) alter LogP and can invalidate biological readouts. Substituting with an analog without re-validation risks project delays, assay inconsistencies, and potential IP complications. Procure only from vendors supplying batch-specific NMR and HPLC data to ensure structural fidelity. Ideal for focused library synthesis, SAR exploration around the ester position (hydrolysis to acid enables amide coupling), and systematic kinase selectivity profiling beyond RET.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 909717-95-9
Cat. No. B1450524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
CAS909717-95-9
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=CN2N=C1)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3
InChIKeySDVFLQFOGOPRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 909717-95-9): Core Chemical Profile and Scaffold Identity


Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic small molecule with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . Its core structure is the pyrazolo[1,5-a]pyridine scaffold, a fused bicyclic system recognized as a 'privileged structure' in medicinal chemistry due to its broad utility in kinase inhibitor design and other therapeutic areas [1]. The compound is commercially available from multiple research chemical suppliers at standard purities of ≥95% or 97% .

Why Generic Substitution of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Is Not a Straightforward Procurement Decision


Direct substitution of ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 909717-95-9) with a seemingly similar analog is scientifically unsound without rigorous re-validation. This is due to the critical role of the 4-methoxy and 3-ethyl carboxylate substitution pattern in determining key molecular properties. For instance, even a simple change from the ethyl to a methyl ester (methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1060724-61-9) can alter physicochemical parameters like lipophilicity, as calculated LogP values differ . More significantly, this specific substitution pattern is foundational for a class of compounds that have been patented as RET kinase inhibitors, where specific structural features are claimed for activity [1]. Therefore, procuring an alternative without confirmatory data risks project delays, inconsistencies in biological assays, and potential intellectual property complications.

Quantitative Comparative Analysis: Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Differential vs. Methyl Ester Analog

Lipophilicity, a key determinant of a molecule's ADME properties, is directly influenced by the ester group. The ethyl ester in the target compound confers higher lipophilicity compared to its closest analog, the methyl ester (methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, CAS 1060724-61-9). This difference is quantifiable via predicted consensus LogP values .

Medicinal Chemistry Property Prediction Drug Design

Potential RET Kinase Inhibitor Class Membership vs. Non-Inhibitor Scaffolds

The pyrazolo[1,5-a]pyridine scaffold with specific substitutions is a core feature in patented RET kinase inhibitors [1]. While direct activity data for this exact building block is not publicly available, its structural identity positions it within a heavily patented inhibitor class, unlike many other commercially available heterocyclic building blocks. This represents a form of structural and intellectual property differentiation.

Oncology Kinase Inhibition Patent Landscape

Vendor-Specified Purity and Analytical Verification for Reproducibility

To ensure experimental reproducibility, a vendor's commitment to batch-specific analytical verification is a critical procurement criterion. A key vendor for this compound, Bidepharm, explicitly states that they provide batch-specific quality control reports including NMR, HPLC, or GC for product number BD291230 (CAS 909717-95-9) . This is a quantitative and verifiable differentiator compared to suppliers who do not offer such documentation or who provide only a nominal certificate of analysis.

Chemical Synthesis Quality Control Procurement

Optimal Research Applications for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Based on Verified Evidence


Medicinal Chemistry: Lead Generation for RET Kinase Inhibitors

This compound is an ideal starting point for medicinal chemistry campaigns focused on discovering novel RET kinase inhibitors. Its core scaffold is a key element in a patented class of RET inhibitors . A team can use this ethyl ester building block to explore structure-activity relationships (SAR) around the pyrazolo[1,5-a]pyridine core, leveraging its higher predicted lipophilicity compared to the methyl ester analog to potentially optimize ADME properties.

Chemical Biology: Development of Chemical Probes Targeting the Kinome

Given the pyrazolo[1,5-a]pyridine scaffold's broad recognition as a 'privileged structure' in kinase inhibitor research , this compound is suitable for generating focused libraries to identify new chemical probes. Its specific substitution pattern provides a unique vector for diversification at the ester position (e.g., hydrolysis to the acid for amide coupling), enabling systematic exploration of chemical space to interrogate other kinase targets beyond RET.

Academic/Industrial Research: Establishing a Robust and Reproducible Synthetic Workflow

For laboratories establishing a new project requiring this specific heterocyclic core, procurement of this compound from vendors offering batch-specific analytical data (e.g., NMR, HPLC) is critical. This practice ensures that initial synthetic steps and biological assays are built upon a foundation of verified, high-purity material, thereby maximizing data reproducibility and minimizing troubleshooting related to poor-quality starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.